(E)-Dec-2-enal

Descripción general

Descripción

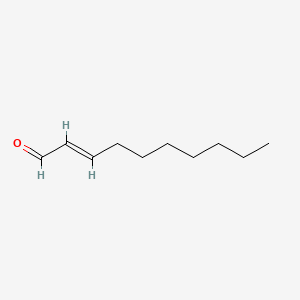

(E)-Dec-2-enal, also known as trans-2-decenal, is an organic compound with the molecular formula C10H18O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its strong, pungent odor and is commonly found in various essential oils and natural extracts. It is used in the flavor and fragrance industry due to its distinctive scent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E)-Dec-2-enal can be synthesized through several methods, including the oxidation of corresponding alcohols or the aldol condensation of shorter aldehydes. One common method involves the oxidation of dec-2-en-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions, ensuring the preservation of the double bond.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This method involves the addition of a formyl group to the double bond of 1-decene, forming a mixture of aldehydes, which are then separated and oxidized to yield this compound.

Análisis De Reacciones Químicas

Organocatalytic Cyclopropanation

(E)-Dec-2-enal undergoes enantioselective cyclopropanation via organocatalysis. A study demonstrated the use of α,α-diphenylprolinol trimethylsilyl ether as a catalyst to mediate a cascade reaction with 2,4-dinitrobenzyl chloride .

Key Findings

| Parameter | Result | Source |

|---|---|---|

| Diastereoselectivity (d.r.) | Up to 95:5 (major:minor) | |

| Enantioselectivity (e.e.) | 95–99% (HPLC analysis) | |

| Catalyst Efficiency | 3 h reaction time, >90% yield |

The stereochemical outcome was confirmed via ¹H NMR coupling constants (e.g., cis Ha-Hb: J = 8–10 Hz; trans Ha-Hc: J = 4–5 Hz) .

Diels-Alder Reaction

This compound acts as a dienophile in Diels-Alder reactions, particularly when coordinated to metal ions via host-guest systems.

Key Findings

| Metal Ion | Crown Ether | Rate Acceleration Factor | Source |

|---|---|---|---|

| Mg²⁺ | 1c (flexible) | 160× | |

| Sc³⁺ | 1d (rigid) | 3,700× |

The reaction proceeds via a supramolecular effect, where cation size and coordination geometry dictate selectivity .

Michael Addition Reactions

The α,β-unsaturated system facilitates Michael additions. For example, in the presence of silyl enol ethers and Lewis acids (BF₃·Et₂O, ZnBr₂), this compound forms pent-4-enophenones .

Example Reaction

Aplicaciones Científicas De Investigación

Fragrance Industry

(E)-Dec-2-enal is widely used in the fragrance industry due to its pleasant odor profile, which resembles that of fresh fruits and flowers. It serves as a key ingredient in perfumes and scented products.

Case Study : A study conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety and efficacy of this compound in various formulations. The results indicated that it is well-tolerated in cosmetic products with no significant adverse effects reported at typical usage levels .

| Fragrance Application | Concentration Range | Safety Assessment |

|---|---|---|

| Perfumes | 0.1% - 5% | Safe for use |

| Scented lotions | 0.05% - 1% | Safe for use |

| Air fresheners | 0.1% - 3% | Safe for use |

Food Industry

In the food sector, this compound is utilized as a flavoring agent due to its fruity aroma. It enhances the sensory profile of various food products.

Case Study : Research published in the journal Food Chemistry demonstrated that this compound significantly improved the flavor profile of dried fruits when used in specific concentrations during processing .

| Food Application | Usage Level | Flavor Enhancement |

|---|---|---|

| Dried fruits | 0.01% - 0.05% | Enhanced sweetness |

| Beverages | 0.005% - 0.02% | Improved aroma |

Agricultural Applications

This compound has been identified as an effective alarm pheromone in certain insect species, making it valuable in pest management strategies.

Case Study : A study highlighted its role as a nematicide against root-knot nematodes, showcasing its potential to protect crops without harmful chemical residues .

| Agricultural Use | Target Organism | Effectiveness |

|---|---|---|

| Alarm pheromone | Various insect pests | High |

| Nematicide | Root-knot nematodes | Moderate to high |

Health Sciences

Research indicates that this compound may possess mutagenic properties under certain conditions, which raises interest in its potential implications for human health.

Case Study : A risk assessment conducted by RIFM evaluated the mutagenic potential of this compound using bacterial reverse mutation assays. The findings suggested that while it exhibits some mutagenic activity, further studies are needed to fully understand its implications on human health .

| Health Application | Study Type | Findings |

|---|---|---|

| Mutagenicity assessment | Bacterial assays | Potentially mutagenic |

| Toxicity studies | Repeated dose toxicity | Low toxicity levels |

Mecanismo De Acción

The mechanism of action of (E)-Dec-2-enal involves its interaction with cellular components, leading to various biological effects. It is known to target microbial cell membranes, disrupting their integrity and leading to cell death. The compound’s aldehyde group can react with nucleophilic sites in proteins and enzymes, inhibiting their function. Additionally, this compound can modulate inflammatory pathways by interacting with signaling molecules and reducing the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

(E)-Oct-2-enal: An eight-carbon unsaturated aldehyde with a similar pungent odor, used in flavor and fragrance applications.

(E)-Hex-2-enal: A six-carbon unsaturated aldehyde known for its grassy scent, commonly used in the flavor industry.

Uniqueness of (E)-Dec-2-enal: The longer carbon chain of this compound provides it with unique properties, such as a higher boiling point and a more intense odor compared to its shorter counterparts. These characteristics make it particularly valuable in applications requiring a strong and lasting fragrance.

Actividad Biológica

(E)-Dec-2-enal, a long-chain unsaturated aldehyde with the molecular formula , is recognized for its diverse biological activities. This compound has garnered attention in various fields including microbiology, medicine, and food science due to its antimicrobial properties, potential therapeutic effects, and applications in flavoring and fragrance.

- Molecular Weight : 154.25 g/mol

- Structure : Characterized by a trans double bond between the second and third carbon atoms of the decane chain.

- Physical State : Clear, oily liquid with a strong waxy odor, found in trace amounts in foods like coriander and certain meats.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell death, and has been studied for its potential in food preservation:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited growth at low concentrations |

| Staphylococcus aureus | Effective against pathogenic strains |

| Candida albicans | Exhibits antifungal properties |

These properties suggest its utility in developing natural preservatives for food products, enhancing safety and shelf-life.

2. Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by interacting with signaling molecules and reducing pro-inflammatory cytokine production. This suggests possible applications in treating inflammatory diseases.

3. Nematicidal Activity

This compound has demonstrated nematicidal properties against plant-parasitic nematodes, making it a candidate for agricultural applications:

| Nematode Species | Efficacy |

|---|---|

| Meloidogyne incognita | High mortality rates observed |

| Heterodera glycines | Significant reduction in population |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Membrane Disruption : Interacts with lipid bilayers, compromising membrane integrity.

- Protein Interaction : The aldehyde group can react with nucleophilic sites on proteins and enzymes, inhibiting their function.

- Cytokine Modulation : Influences the signaling pathways involved in inflammation.

Case Studies

-

Food Preservation :

A study demonstrated that incorporating this compound into food products significantly reduced microbial load without affecting sensory qualities. This supports its role as a natural preservative. -

Therapeutic Potential :

In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent. -

Agricultural Applications :

Field trials indicated that formulations containing this compound effectively reduced nematode populations in crops, leading to improved yields.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial:

- Irritation Potential : Classified as an irritant; caution is advised during handling.

- Genotoxicity Studies : Current data indicate that it is not mutagenic under standard testing conditions.

Propiedades

IUPAC Name |

(E)-dec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047035 | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |

| Record name | trans-2-Decenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 to 80.00 °C. @ 3.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.846 | |

| Record name | 2-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3913-81-3, 3913-71-1, 25447-70-5 | |

| Record name | (E)-2-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Decenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8.92 °C. @ 760.00 mm Hg | |

| Record name | 2-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does 2-Decenal smell like?

A1: 2-Decenal is an unsaturated aldehyde known for its potent odor, often described as [fatty, green, and cilantro-like] [, , ].

Q2: Can humans smell very small amounts of 2-Decenal?

A2: Yes, humans are highly sensitive to 2-Decenal. Studies have shown that humans can detect it at concentrations as low as [60 ng/L in water-alcohol solutions] [].

Q3: What role does 2-Decenal play in food aromas?

A3: 2-Decenal is a significant contributor to the aroma of various foods. It is considered a key odorant in [cilantro] [], [pink guava] [], [matcha] [], and [soy milk] []. In contrast, it is associated with off-flavors in products like [thermally treated watermelon juice] [], [duck broth] [], and [rancid oils] [].

Q4: How is 2-Decenal formed?

A4: 2-Decenal can be formed through various pathways:

- Lipid Oxidation: It is a common product of [linoleic acid oxidation] [, ], a process that occurs naturally in foods containing unsaturated fats.

- Thermal Degradation: Heating of [phospholipids] [] can also lead to the formation of 2-Decenal.

- Biogenic Emissions: Some insects, such as the [brown marmorated stink bug (Halyomorpha halys)] [, ], release 2-Decenal as a component of their defense secretions.

Q5: Are there different forms (isomers) of 2-Decenal?

A5: Yes, 2-Decenal exists as both a cis and trans isomer. [The trans form is more commonly found in nature and is generally considered to have a stronger odor] [].

Q6: What is the chemical formula and molecular weight of 2-Decenal?

A6: 2-Decenal has the molecular formula [C10H18O] [] and a molecular weight of [154.25 g/mol].

Q7: Does 2-Decenal undergo any specific chemical reactions relevant to its properties?

A7: Yes, 2-Decenal is susceptible to oxidation, leading to the formation of other volatile compounds, such as [trans-4,5-epoxy-(E)-2-decenal] []. This reaction is particularly important in the context of food spoilage and flavor changes during storage.

Q8: Does 2-Decenal have any biological activity?

A8: Research suggests that 2-Decenal possesses [nematicidal activity] [, ] against certain plant-parasitic nematodes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.